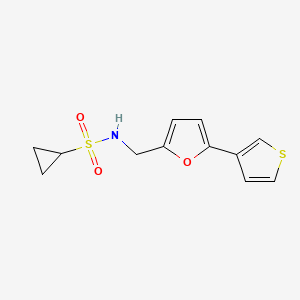

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropane-containing sulfonamide that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Structural Analysis

Approaches to Cyclopropanes and Phenanthrenes

Research has explored the synthesis of cyclopropanes and phenanthrenes, with studies on base-induced elimination processes and reductive elimination techniques, highlighting methods for creating complex molecular structures including cyclopropanes (Müller, Thi, & Pfyffer, 1986).

Biocatalysis in Drug Metabolism

Biocatalytic systems have been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the role of microbial systems in generating metabolites for structural characterization and clinical investigation purposes (Zmijewski et al., 2006).

Annulation Reactions

Studies on the (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides have shown effective ways to synthesize cyclopentene sulfonamides, contributing to the development of new synthetic methods for constructing cyclopentanone derivatives (Mackay et al., 2014).

Chemical Properties and Reactions

Heteroacene Synthesis

Research into ladder-type heteroacenes has provided insight into synthesizing compounds containing both pyrrole and furan rings. Such studies delve into the structural properties and photophysical behaviors of these compounds, offering potential applications in electronic transport and material stability (Qi et al., 2008).

Rearrangements of Donor-Acceptor Cyclopropanes

Investigations into the rearrangements of furan-, thiophene-, and pyrrole-derived cyclopropanes have provided valuable data on the reactions leading to annelation or rearomatization, depending on the substitution pattern, which is crucial for understanding the behavior of these compounds under different conditions (Kaschel et al., 2013).

Gold-Catalysed Cyclisation Reactions

Studies have demonstrated the versatility of gold-catalyzed cyclization reactions for cyclopropenylmethyl sulfonamides with tethered heteroaromatics, leading to the formation of complex heterocycles. This research opens avenues for developing bioactive compounds and enhancing synthetic methodologies (Drew et al., 2019).

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

It’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c14-18(15,11-2-3-11)13-7-10-1-4-12(16-10)9-5-6-17-8-9/h1,4-6,8,11,13H,2-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGWJDJEGAYWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2752380.png)

![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)

![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)

![(3-Fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2752393.png)